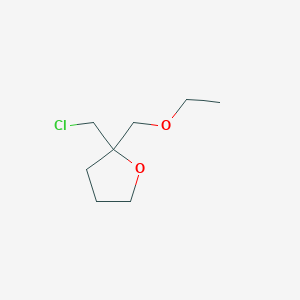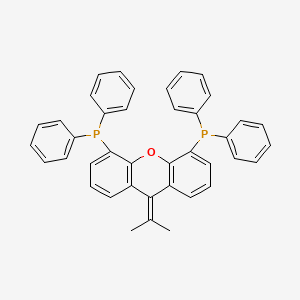
(9-(Propan-2-ylidene)-9H-xanthene-4,5-diyl)bis(diphenylphosphine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9-(Propan-2-ylidene)-9H-xanthene-4,5-diyl)bis(diphenylphosphine) is a complex organophosphorus compound known for its unique structural properties and versatile applications in various fields of chemistry. This compound features a xanthene core substituted with diphenylphosphine groups, making it a valuable ligand in coordination chemistry and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (9-(Propan-2-ylidene)-9H-xanthene-4,5-diyl)bis(diphenylphosphine) typically involves the reaction of xanthene derivatives with diphenylphosphine. One common method includes the use of a base such as sodium hydride to deprotonate the xanthene derivative, followed by the addition of diphenylphosphine chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of phosphine oxides.
Substitution: It can participate in substitution reactions where the diphenylphosphine groups are replaced by other functional groups.
Coordination: The compound acts as a ligand, forming coordination complexes with various metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used.
Coordination: Metal salts like palladium chloride and platinum chloride are typical reagents.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Substituted xanthene derivatives.
Coordination: Metal-ligand complexes.
Chemistry:
Catalysis: The compound is used as a ligand in homogeneous catalysis, facilitating various organic transformations.
Coordination Chemistry: It forms stable complexes with transition metals, which are studied for their electronic and structural properties.
Biology:
Bioconjugation: The compound can be used to modify biomolecules, aiding in the study of biological processes.
Medicine:
Drug Development: Its metal complexes are explored for potential therapeutic applications, including anticancer properties.
Industry:
Material Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of (9-(Propan-2-ylidene)-9H-xanthene-4,5-diyl)bis(diphenylphosphine) primarily involves its role as a ligand. It coordinates with metal ions through its phosphorus atoms, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical reactions. The molecular targets include transition metal centers, and the pathways involve coordination and electron transfer processes.
Comparación Con Compuestos Similares
(9-(Propan-2-ylidene)-9H-xanthene-4,5-diyl)bis(diphenylphosphine oxide): An oxidized form of the compound with different reactivity.
(9-(Propan-2-ylidene)-9H-xanthene-4,5-diyl)bis(diphenylphosphine sulfide): A sulfur analog with distinct properties.
(9-(Propan-2-ylidene)-9H-xanthene-4,5-diyl)bis(diphenylphosphine chloride): A chlorinated derivative used in different synthetic applications.
Uniqueness: (9-(Propan-2-ylidene)-9H-xanthene-4,5-diyl)bis(diphenylphosphine) is unique due to its ability to form stable complexes with a wide range of metal ions, making it highly versatile in catalysis and coordination chemistry. Its structural features also allow for easy modification, enabling the synthesis of various derivatives with tailored properties.
Propiedades
Fórmula molecular |
C40H32OP2 |
|---|---|
Peso molecular |
590.6 g/mol |
Nombre IUPAC |
(5-diphenylphosphanyl-9-propan-2-ylidenexanthen-4-yl)-diphenylphosphane |
InChI |
InChI=1S/C40H32OP2/c1-29(2)38-34-25-15-27-36(42(30-17-7-3-8-18-30)31-19-9-4-10-20-31)39(34)41-40-35(38)26-16-28-37(40)43(32-21-11-5-12-22-32)33-23-13-6-14-24-33/h3-28H,1-2H3 |
Clave InChI |
YGNONKVWJUJCSH-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




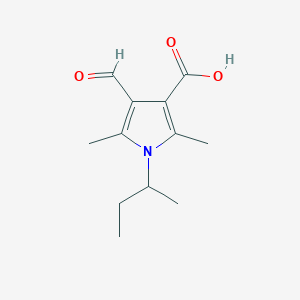


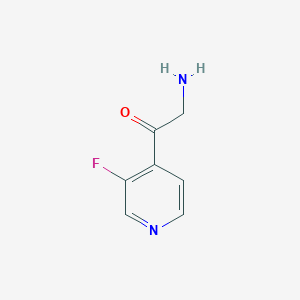
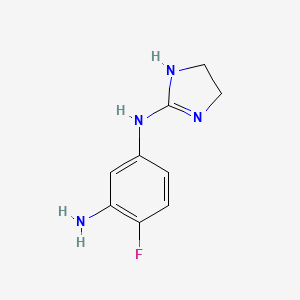
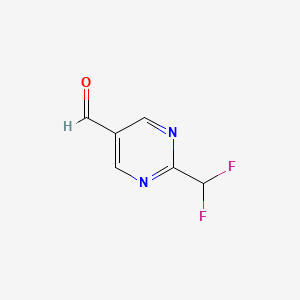

![Ethyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B13203187.png)
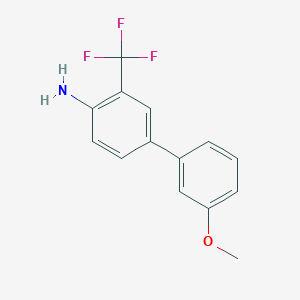
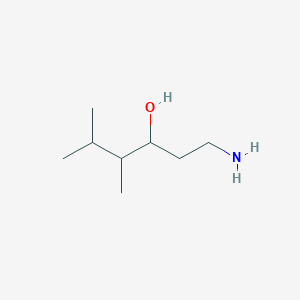
![2-[1-(Aminomethyl)cyclopropyl]pentan-2-ol](/img/structure/B13203205.png)
